molecular formula C10H8Cl2N2O3S B245321 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole

Cat. No. B245321
M. Wt: 307.15 g/mol
InChI Key: KDSBUSIXTPYGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole, also known as PD 169316, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in 1998 by scientists at Parke-Davis Pharmaceutical Research and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 acts as a competitive inhibitor of the ATP-binding site on p38 MAPK, preventing its activation and subsequent downstream signaling. This inhibition has been shown to block the phosphorylation of various substrates, including transcription factors and cytoskeletal proteins, leading to the suppression of inflammatory responses and other cellular processes.
Biochemical and Physiological Effects:
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, cell migration, and apoptosis. It has also been shown to modulate the activity of various signaling pathways, including the NF-κB and JNK pathways, and to regulate the expression of genes involved in inflammation, cell proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 is a highly specific and potent inhibitor of p38 MAPK, making it a valuable tool for investigating the role of this kinase in various biological processes. However, its use can be limited by its relatively short half-life and poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.

Future Directions

There are several potential future directions for research involving 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have therapeutic applications in the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the role of p38 MAPK in other biological processes, such as cell differentiation and survival, and the development of new tools to study these processes. Additionally, the use of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy for enhancing their efficacy and reducing toxicity.

Synthesis Methods

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-methoxyaniline with various reagents to form the sulfonyl chloride intermediate, which is then reacted with imidazole to produce the final product.

Scientific Research Applications

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 has been widely used in scientific research as a tool to investigate the role of p38 MAPK in various biological processes. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, leading to the suppression of pro-inflammatory cytokine production, cell migration, and apoptosis.

properties

Molecular Formula

C10H8Cl2N2O3S

Molecular Weight

307.15 g/mol

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonylimidazole

InChI

InChI=1S/C10H8Cl2N2O3S/c1-17-9-4-8(12)10(5-7(9)11)18(15,16)14-3-2-13-6-14/h2-6H,1H3

InChI Key

KDSBUSIXTPYGOC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl

Origin of Product

United States

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